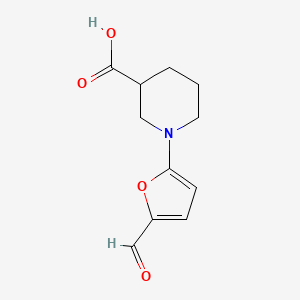

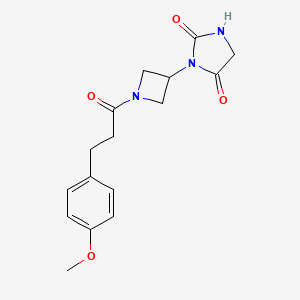

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the IUPAC name 1- (5-formyl-2-furyl)-3-piperidinecarboxylic acid . It has a molecular weight of 223.23 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c13-7-9-3-4-10 (16-9)12-5-1-2-8 (6-12)11 (14)15/h3-4,7-8H,1-2,5-6H2, (H,14,15) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 223.23 .

Applications De Recherche Scientifique

Enzyme-Catalyzed Synthesis

Furan carboxylic acids, including 5-formyl-2-furancarboxylic acid (FFCA), are emerging as valuable biobased building blocks in the pharmaceutical and polymer industries due to their sustainable synthesis routes. An innovative one-pot enzyme cascade, involving galactose oxidase (GOase) and alcohol dehydrogenases (ADHs), demonstrates the controlled synthesis of FFCA from 5-hydroxymethylfurfural (HMF). This process features an internal recycling of the byproduct H2O2, highlighting a green chemistry approach with over 95% yield, showcasing its potential in pharmaceutical synthesis applications (Hao‐Yu Jia, M. Zong, G. Zheng, & Ning Li, 2019).

High-Temperature Chemistry for C-C Bond Scission

The interaction of formic acid with pyridine and piperidine demonstrates a unique chemical behavior acting as a formylating, methylating, and reducing agent. This study uncovers the specific C-C bond scission of the pyridine ring, leading to the creation of various piperidine derivatives, including 1-methyl-, 1-ethyl-, 1-propyl-, and 1-pentyl-piperidines. Such reactions facilitate a deeper understanding of the chemical transformations applicable in synthesizing novel piperidine-based compounds for pharmaceutical research (A. R. Katrizky et al., 1996).

Antimicrobial Activity of Pyridine Derivatives

Research into the antimicrobial activity of new pyridine derivatives, including those synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, reveals variable and modest activity against bacteria and fungi. This opens pathways for the development of novel antimicrobial agents leveraging the structural framework of piperidine-3-carboxylic acid derivatives (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Lewis Basic Catalysis

The utilization of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines represents a significant advancement in catalysis. This research highlights the potential of piperidine derivatives in facilitating high-yield and enantioselective chemical reactions, crucial for the synthesis of chiral pharmaceuticals (Zhouyu Wang et al., 2006).

Matrix Metalloproteinase Inhibitors

A novel series of carboxylic acids containing a substituted piperidine framework demonstrates unprecedented low nanomolar potency as inhibitors of selected matrix metalloproteinases (MMPs). These findings suggest a promising route for the development of new therapeutic agents targeting diseases associated with MMP activity, underlining the therapeutic potential of piperidine carboxylic acid derivatives in medical research (S. Pikul et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(5-formylfuran-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-7-9-3-4-10(16-9)12-5-1-2-8(6-12)11(14)15/h3-4,7-8H,1-2,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBRIWPGEGSGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(O2)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Formylfuran-2-yl)piperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(4-fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2736542.png)

triazin-4-one](/img/structure/B2736543.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2736547.png)

![benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B2736548.png)

![(2S)-2-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid](/img/structure/B2736549.png)

![1-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2736557.png)